molecular formula C7H8BrN3O B571640 N-(5-Amino-3-bromopyridin-2-yl)acetamide CAS No. 896161-09-4

N-(5-Amino-3-bromopyridin-2-yl)acetamide

Cat. No. B571640
CAS RN: 896161-09-4
M. Wt: 230.065
InChI Key: PLNRSPZYYCMLTP-UHFFFAOYSA-N
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Description

“N-(5-Amino-3-bromopyridin-2-yl)acetamide” is a synthetic chemical compound widely used in scientific research. It is known for its ability to bind to specific receptors in the body, making it a valuable tool for studying the mechanisms of various biological processes. This compound is also used as a chemical reagent in the synthesis of inhibitors for cancer .


Synthesis Analysis

The synthesis pathway for “N-(5-Amino-3-bromopyridin-2-yl)acetamide” involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent. This reaction forms the desired compound. More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of “N-(5-Amino-3-bromopyridin-2-yl)acetamide” is C7H8BrN3O . The compound contains two molecules in its asymmetric unit, in one of which the methyl H atoms are disordered over two orientations . The dihedral angles between the pyridine rings and the acetamide groups are 7.27 (11) and 8.46 (11)° .


Chemical Reactions Analysis

“N-(5-Amino-3-bromopyridin-2-yl)acetamide” is a general chemical reagent used in the synthesis of pharmaceutically active compounds and inhibitors . It is particularly used in the production of b-Raf inhibitors for the treatment of cancer .


Physical And Chemical Properties Analysis

The molecular weight of “N-(5-Amino-3-bromopyridin-2-yl)acetamide” is 230.06 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 228.98507 g/mol .

Mechanism of Action

“N-(5-Amino-3-bromopyridin-2-yl)acetamide” binds to specific receptors in the body, leading to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of "N-(5-Amino-3-bromopyridin-2-yl)acetamide" .

properties

IUPAC Name

N-(5-amino-3-bromopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNRSPZYYCMLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674641
Record name N-(5-Amino-3-bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-3-bromopyridin-2-yl)acetamide

CAS RN

896161-09-4
Record name N-(5-Amino-3-bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamido-5-amino-3-bromopyridine
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